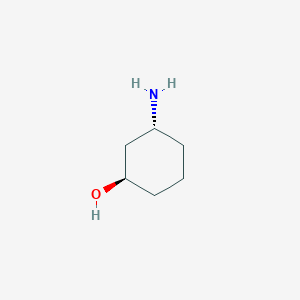

2-(4-Ethoxyphenoxy)-4-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Ethoxyphenoxy)-4-methylaniline (EPM) is an aromatic amine commonly used in organic synthesis. It is a highly versatile reagent that is widely used in the synthesis of specialty chemicals, pharmaceuticals, and various other products. EPM is a valuable tool for chemists due to its high reactivity and selectivity. It is also used as a catalyst in a variety of reactions.

Aplicaciones Científicas De Investigación

Spectroscopic and Structural Analysis : A compound structurally related to 2-(4-Ethoxyphenoxy)-4-methylaniline, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, has been synthesized and characterized using spectroscopic (FT-IR, UV–Vis) and X-ray diffraction techniques. This study involved exploring intermolecular contacts, molecular electrostatic potential, and non-linear optical properties, contributing to understanding the compound's chemical behavior and potential applications (Demircioğlu et al., 2019).

Polyaniline Derivatives : A study on polyaniline derivatives, which are related to this compound, investigated their properties using photoelectrochemical and spectroscopic techniques. These derivatives included poly(N-methylaniline) and poly(o-ethoxyaniline), and the research aimed to understand their behavior in various states and their potential applications in materials science (Kilmartin & Wright, 1999).

Molecular Docking Studies : Another related compound, (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol, was synthesized and analyzed through molecular docking studies to understand its interaction with DNA bases. This research is critical for understanding the potential biological activities and molecular interactions of similar compounds (Demircioğlu, 2021).

Schiff Base Complexes : Research on Schiff base complexes derived from 2,6-dibenzhydryl-4-methylaniline, a compound similar to this compound, revealed their efficiency as catalysts in Suzuki Coupling and alcohol oxidation reactions. This highlights the potential of such compounds in catalytic applications and organic synthesis (Saxena & Murugavel, 2017).

Fluorogenic Labelling in HPLC : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, structurally similar to this compound, has been used as a fluorogenic labeling agent in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. This illustrates its application in analytical chemistry for sensitive and selective detection methods (Gatti et al., 1990).

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Ethoxyphenoxy)-4-methylaniline is the Na(+)/Ca(2+) exchanger (NCX) , specifically the NCX3 isoform . NCX is a 10-transmembrane domain protein that plays a crucial role in the regulation of intracellular Ca(2+) homeostasis .

Mode of Action

This compound inhibits the activity of the NCX3 isoform . The inhibition is potent, with an IC50 value of 1.9 nM .

Biochemical Pathways

The inhibition of NCX3 by this compound affects the homeostasis of intracellular Ca(2+) . This disruption can lead to a dysregulation of [Ca(2+)]i, particularly under conditions of oxygen/glucose deprivation (OGD) .

Pharmacokinetics

The related compound 5-amino-n-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (bed) displays dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .

Result of Action

The inhibition of NCX3 by this compound can worsen the damage induced by OGD in cortical neurons . At a concentration of 10 nM, the compound significantly enhances cell death in the CA3 subregion of hippocampal organotypic slices exposed to OGD and aggravates infarct injury after transient middle cerebral artery occlusion in mice .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of oxygen and glucose. For instance, under conditions of OGD, the compound’s action can lead to a dysregulation of [Ca(2+)]i and enhanced cell death .

Propiedades

IUPAC Name |

2-(4-ethoxyphenoxy)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-17-12-5-7-13(8-6-12)18-15-10-11(2)4-9-14(15)16/h4-10H,3,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCSOWVIYBANPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine](/img/structure/B1328939.png)

![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B1328941.png)

![3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B1328945.png)

![3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B1328946.png)

![4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328950.png)

![(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B1328952.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B1328953.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B1328955.png)

![methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate](/img/structure/B1328962.png)